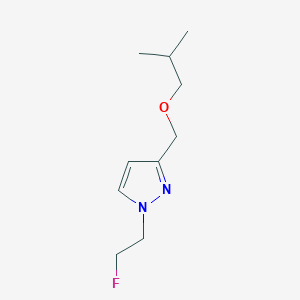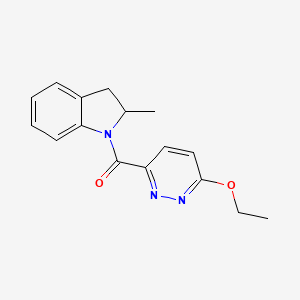
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to selectively bind to certain receptors in the brain, which makes it an important tool for studying the mechanisms of various neurological and psychiatric disorders. In
Mecanismo De Acción
The mechanism of action of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves its selective binding to certain receptors in the brain. Specifically, it binds to the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety, depression, and other neurological and psychiatric disorders. By selectively binding to this receptor, 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole can modulate its activity and potentially lead to the development of new treatments for these disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. However, some of the known effects of this compound include the modulation of GABA-A receptor activity, the inhibition of neuronal excitability, and the reduction of anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its ability to selectively bind to certain receptors in the brain. This makes it a valuable tool for studying the mechanisms of various neurological and psychiatric disorders. However, there are also some limitations to its use. For example, the compound may have off-target effects that could confound the results of experiments. Additionally, the compound may have different effects in different animal models, which could complicate the interpretation of results.
Direcciones Futuras
There are many future directions for the study of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole. Some possible directions include:
1. Further studies of the compound's mechanism of action, including its effects on other neurotransmitter receptors and signaling pathways.
2. Development of new treatments for neurological and psychiatric disorders based on the compound's ability to modulate GABA-A receptor activity.
3. Exploration of the compound's potential for use in imaging studies, such as positron emission tomography (PET) or magnetic resonance imaging (MRI).
4. Investigation of the compound's effects on other physiological systems, such as the immune system or the cardiovascular system.
5. Development of new synthetic routes for the compound that are more efficient or environmentally friendly.
Conclusion:
In conclusion, 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has many potential applications in scientific research. Its ability to selectively bind to certain receptors in the brain makes it a valuable tool for studying the mechanisms of various neurological and psychiatric disorders. While there are some limitations to its use, there are also many future directions for its study that hold promise for the development of new treatments and diagnostic tools.
Métodos De Síntesis
The synthesis of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves several steps. The first step is the reaction of 2-(isobutoxymethyl)pyrazine with ethyl bromofluoroacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(2-fluoroethyl)-2-(isobutoxymethyl)pyrazine. The second step involves the reaction of this intermediate with hydrazine hydrate in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole.
Aplicaciones Científicas De Investigación
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. This compound is known to selectively bind to certain receptors in the brain, which makes it an important tool for studying the mechanisms of various neurological and psychiatric disorders. For example, it has been used to study the role of the GABA-A receptor in anxiety and depression. It has also been used to study the effects of alcohol on the brain and to develop new treatments for alcoholism.
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c1-9(2)7-14-8-10-3-5-13(12-10)6-4-11/h3,5,9H,4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCAHYYMJMBGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2875184.png)
![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2875186.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)

![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)


![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2875198.png)
![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)


![2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2875203.png)